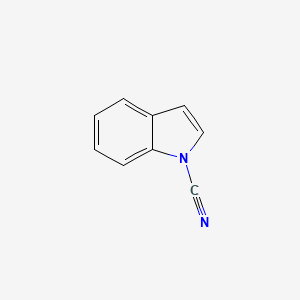

1H-Indole-1-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

indole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUPUUZSICTYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591060 | |

| Record name | 1H-Indole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90418-56-7 | |

| Record name | 1H-Indole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Indole 1 Carbonitrile

Direct N-Cyanation Strategies for Indole (B1671886) Precursors

Direct N-cyanation involves the introduction of a nitrile group onto the nitrogen atom of an indole precursor in a single step. This approach is highly atom-economical and is a primary focus for the development of efficient synthetic routes.

Development of Catalytic Systems for Selective N-Cyanation

The selective cyanation of the indole nitrogen (N-cyanation) over the carbon positions (C-cyanation) is a significant challenge. Research has led to the development of various catalytic systems designed to achieve this selectivity. Transition metal catalysts, particularly those based on rhodium, ruthenium, and copper, have been prominent in these efforts. researchgate.netd-nb.infoacs.org

A widely used cyanating agent in these catalytic systems is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). researchgate.netbeilstein-journals.org This reagent is considered less toxic and more environmentally friendly compared to traditional cyanide sources. researchgate.net For instance, rhodium(III)-catalyzed C-H cyanation using NCTS has been extensively studied, providing a foundation for developing N-selective methods. researchgate.netmdpi.com Similarly, ruthenium(II) catalysts have been successfully employed for the C-H cyanation of arenes and heteroarenes, including indoles, with NCTS. d-nb.infobeilstein-journals.org

Copper-mediated cyanation represents another important strategy. These methods can utilize sources like ammonium (B1175870) iodide and dimethylformamide (DMF) as a combined source for the cyano group under palladium-free conditions, offering an alternative to noble metal catalysts. acs.org Lewis acids have also been shown to catalyze the direct cyanation of indoles with NCTS. mdpi.com

| Catalyst System | Cyanating Agent | Key Features | Reference |

|---|---|---|---|

| Rhodium(III) Complexes | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Effective for C-H cyanation, requires directing groups for regioselectivity. | researchgate.netmdpi.com |

| Ruthenium(II) Complexes | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | First ruthenium catalyst for C(sp²)–H cyanation; shows high chemoselectivity. | beilstein-journals.org |

| Copper Salts (e.g., CuI) | Ammonium Iodide / DMF | Palladium-free conditions, proceeds via an initial iodination step. | acs.org |

| Nickel Complexes | Formamide (B127407) | Generates hydrocyanic acid in situ from formamide. | ibs.re.kr |

| Lewis Acids (e.g., GaCl₃) | N-Cyanosuccinimide (NCS) | Catalyzes direct C-H cyanation of indoles. | acs.org |

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

The efficiency and yield of N-cyanation reactions are highly dependent on the optimization of various parameters, including solvent, temperature, reaction time, and the stoichiometry of reagents. Systematic studies are often conducted to identify the optimal conditions for a specific catalytic system and substrate.

For example, in the synthesis of functionalized indoles, the choice of solvent can be critical. A study on a three-component domino reaction found that ethanol (B145695) was the preeminent solvent compared to others like methanol, acetonitrile, and THF. researchgate.net Temperature also plays a crucial role; the same study noted a significant increase in yield from 21% at room temperature to 77% under reflux conditions. researchgate.net

The concentration of the indole substrate can also be a key factor. In the nitrosation of indoles to form indazoles, a process with mechanistic parallels to electrophilic additions, slow addition of the indole to the reaction mixture was found to improve yields significantly by minimizing side reactions like dimer formation. rsc.org For instance, the yield of 5-bromo-1H-indazole-3-carboxaldehyde from 5-bromoindole (B119039) increased from 19% to 72% when the indole was added slowly at 0 °C. rsc.org

| Parameter | Condition A | Yield A | Condition B | Yield B | Rationale for Improvement | Reference |

|---|---|---|---|---|---|---|

| Temperature | Room Temperature (10 h) | 21% | Reflux (10 h) | 77% | Increased reaction rate at higher temperature. | researchgate.net |

| Solvent | Acetonitrile | Low Yield | Ethanol | 77% | Better solvation of reactants and intermediates. | researchgate.net |

| Reagent Addition | Standard Addition | 19% | Slow Addition (0 °C) | 72% | Maintains low concentration of nucleophilic indole, suppressing side reactions. | rsc.org |

Mechanistic Elucidation of N-Cyanation Processes

Understanding the reaction mechanism is fundamental to developing more efficient and selective catalysts. For the direct cyanation of indoles, several mechanistic pathways have been proposed and investigated through experimental and computational studies.

For rhodium(III)-catalyzed C-H cyanation, density functional theory (DFT) calculations have detailed a four-step mechanism: C-H activation, insertion of the cyano group, β-N elimination, and regeneration of the active catalyst. rsc.org The regioselectivity between different C-H bonds on the indole ring is determined by the nucleophilicity of the carbon atoms in the C-Rh(III) bond that is formed. rsc.org

In copper-mediated cyanation using ammonium iodide and DMF, mechanistic studies suggest a two-step sequence. acs.org The reaction is believed to proceed through an initial electrophilic iodination of the indole ring, followed by a copper-catalyzed cyanation of the resulting iodo-indole intermediate. acs.org

Ruthenium-catalyzed C-H cyanation with NCTS is proposed to begin with the formation of a cationic ruthenium complex. beilstein-journals.org This is followed by coordination of the substrate, insertion of the NCTS, and finally β-elimination to yield the cyanated product and regenerate the catalyst. beilstein-journals.org These mechanistic insights are crucial for the rational design of new catalysts tailored for selective N-cyanation.

Multistep Synthetic Routes to 1H-Indole-1-carbonitrile

When direct N-cyanation is not feasible or provides low selectivity, multistep synthetic routes offer a reliable alternative. These pathways often involve the initial synthesis of a functionalized indole scaffold, which is then converted to the target this compound.

Approaches Involving Pre-functionalized Indole Scaffolds

This strategy relies on the use of indole derivatives that are already functionalized at specific positions, which facilitates the introduction of the nitrile group or the construction of the final molecule. A common approach involves the use of halogenated indoles, particularly iodoindoles, which are versatile precursors for cross-coupling reactions. mdpi.comnih.govresearchgate.net

For example, 1-benzyl-3-iodo-1H-indole-2-carbonitriles can be subjected to various palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. nih.gov These methods allow for the introduction of a wide variety of substituents at the 3-position, demonstrating the utility of a pre-functionalized 2-cyanoindole core. mdpi.comresearchgate.net

Another route starts with readily available indole-2-carboxylic acids. researchgate.netresearchgate.net These can be converted to 1H-indole-2-carboxamides, which are then dehydrated using reagents like phosphorus oxychloride (POCl₃) to yield the corresponding 1H-indole-2-carbonitriles. researchgate.net The indole nitrogen can be alkylated before or after the formation of the nitrile group to create diverse N-substituted indole-2-carbonitriles. researchgate.net

| Pre-functionalized Indole | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Sonogashira Coupling | 3-Alkynyl-1-benzyl-1H-indole-2-carbonitrile | nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Suzuki-Miyaura Coupling | 3-Aryl-1-benzyl-1H-indole-2-carbonitrile | nih.gov |

| Ethyl 1H-indole-2-carboxylate | N-Alkylation, Saponification, Amidation, Dehydration | 1-Alkyl-1H-indole-2-carbonitrile | researchgate.netresearchgate.net |

| 1-(Ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid | Iodinative Decarboxylation | 1-(Ethoxymethyl)-2,3-diiodo-6-methoxy-1H-indole | researchgate.net |

Cycloaddition and Rearrangement Pathways Leading to this compound

Cycloaddition and rearrangement reactions represent a powerful strategy for the construction of complex heterocyclic systems, including the indole core itself. While not always leading directly to this compound, these methods can generate advanced intermediates that can be converted to the target compound.

One such approach is the intramolecular Diels-Alder reaction. For instance, an amidofuran moiety tethered to an indole can undergo a [4+2] cycloaddition, which, after a series of rearrangements and dehydration, can lead to the formation of complex fused indole alkaloids. acs.orgacs.org The success of this reaction often requires an electron-withdrawing group on the indole nitrogen, for which a cyano group could potentially serve. acs.org

Another powerful method is the 1,3-dipolar cycloaddition. Azomethine ylides, generated in situ from an N-substituted indole-2-carbaldehyde and an amino acid ester, can undergo an intramolecular [3+2] cycloaddition to afford novel pyrrolo-fused indole derivatives. rsc.org Indoles substituted with electron-withdrawing groups at the 2- or 3-position are known to participate in 1,3-dipolar cycloadditions to form various pyrroloindoles. researchgate.net These cycloaddition strategies provide access to unique and highly functionalized indole skeletons that are otherwise difficult to synthesize.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The primary focus has been on replacing toxic cyanating agents and volatile organic solvents, which are mainstays of conventional synthetic routes.

The move away from traditional volatile organic solvents (VOCs) is a cornerstone of green synthesis. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. nih.gov Similarly, solvent-free reactions, often facilitated by techniques like mechanochemistry (milling or grinding), minimize waste and can lead to shorter reaction times and cleaner products. rsc.org

While specific aqueous or solvent-free syntheses exclusively for this compound are not extensively documented, related green methodologies for other indole derivatives demonstrate the potential of these approaches. For instance, the Fischer indole synthesis, a classic method, has been adapted to use a mixture of alcohol and water, avoiding more hazardous organic solvents and simplifying the process. rsc.orggoogle.com One-pot cascade reactions in aqueous media have also been developed for synthesizing C-substituted cyanoindoles, such as 3-cyano-1H-indoles, using aqueous ammonia (B1221849) as a safe nitrogen and solvent source. acs.org

Mechanochemical methods, which involve reactions in the solid state using grinding or milling, represent a significant advancement in solvent-free synthesis. A notable example is the C-H thiocyanation of indoles, which proceeds efficiently in a mixer-mill using silica (B1680970) gel as a solid reaction medium, completely avoiding bulk solvents. rsc.org Such techniques hold promise for the N-cyanation of indole, potentially offering a cleaner, solvent-free route to this compound.

Multi-component reactions conducted under solvent-free conditions, sometimes with catalyst-reagents like ammonium acetate, have proven effective for creating complex, highly substituted indole carbonitriles, further underscoring the viability of eliminating solvents in the synthesis of cyano-functionalized indoles. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Indole Derivatives

| Methodology | Key Feature | Reactants/Catalyst | Target Compound Type | Reference |

|---|---|---|---|---|

| Aqueous Fischer Synthesis | Use of water/alcohol mixture | 4-cyanophenylhydrazine, 1,1-dimethoxy-6-chlorohexane | 3-(4-chlorobutyl)-5-cyanoindole | rsc.orggoogle.com |

| Aqueous One-Pot Cascade | Use of aqueous ammonia | 2-(2-bromophenyl)acetonitrile, aldehyde | 3-cyano-1H-indoles | acs.org |

| Solvent-Free Mechanochemistry | Milling in silica gel matrix | Indole, NCS, NaSCN | 3-thiocyanato-indoles | rsc.org |

A major focus of green chemistry in this area is the replacement of highly toxic and hazardous reagents, particularly the traditional N-cyanating agent cyanogen (B1215507) bromide (BrCN). nih.govscielo.br The development of safer cyanating agents and the use of efficient, recyclable catalysts are key strategies.

Alternative Cyanating Reagents: The search for substitutes for BrCN has led to the development of bench-stable, user-friendly electrophilic cyanating agents. Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and N-cyanosuccinimide have been successfully used in the catalyzed cyanation of the indole ring, albeit primarily at carbon positions in published studies. rsc.orgrsc.org These reagents are less toxic and easier to handle than BrCN. scielo.br Another green approach involves generating the cyanide unit in situ from less hazardous precursors. For example, formamide has been used as a cyanide source in nickel-catalyzed cyanation reactions, releasing only water as a byproduct. ibs.re.kr

Sustainable Catalysis: The use of catalysts that are efficient, reusable, and environmentally benign is crucial.

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles have emerged as highly effective, heterogeneous catalysts for synthesizing indole derivatives. researchgate.netscispace.com They can be used under solvent-free conditions and are easily recovered from the reaction mixture using a magnet, allowing for multiple reuse cycles. This simplifies product purification and minimizes catalyst waste. scispace.comntu.edu.sg

Biocatalysis: Enzymes offer high selectivity under mild conditions. In one instance, trypsin immobilized on functionalized magnetic nanoparticles was used as a biocatalyst for synthesizing indol-3-yl-4H-chromene derivatives in a solvent-free system. rsc.org

Organocatalysis: Small organic molecules can also serve as effective, metal-free catalysts. L-proline, for example, has been used to catalyze the synthesis of indolyl-4H-chromene scaffolds in water at room temperature, offering excellent yields and a simple workup. rsc.org

Lewis Acids: While many Lewis acids are traditional catalysts, research has focused on using less toxic and more efficient options. Gallium(III) chloride (GaCl₃) has been shown to be a superior catalyst for the direct cyanation of indoles with N-cyanosuccinimide compared to other Lewis acids, avoiding the need for transition-metal catalysts. acs.org

Table 2: Examples of Sustainable Catalysts and Reagents in Indole Functionalization

| Catalyst/Reagent | Green Principle | Application Example | Reaction Conditions | Reference |

|---|---|---|---|---|

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Safer Reagent (vs. BrCN) | Rh(III)-catalyzed C4-cyanation of indole | DCE solvent, 110 °C | rsc.org |

| Formamide / Nickel Catalyst | Safer "CN" Source | Cyanation of aryl halides | 1,2-DME solvent, 145 °C | ibs.re.kr |

| Fe₃O₄ Nanoparticles | Reusable Heterogeneous Catalyst | Synthesis of 1H-indole derivatives | Solvent-free, room temperature | researchgate.netscispace.com |

| Trypsin on Magnetic Nanoparticles | Biocatalysis, Reusable | Synthesis of indol-3-yl-4H-chromene derivatives | Solvent-free | rsc.org |

| L-proline | Organocatalysis | Synthesis of indolyl-4H-chromene scaffolds | Water, room temperature | rsc.org |

These advanced methodologies, focused on green solvents, safer reagents, and sustainable catalysts, pave the way for the environmentally responsible synthesis of this compound and other valuable indole derivatives.

Reactivity Profiles and Mechanistic Investigations of 1h Indole 1 Carbonitrile

Transformations of the Cyano Group at the N1 Position

The nitrile functionality at the N1 position is a key site for various chemical transformations, including nucleophilic additions, reductions, and cleavage reactions.

The carbon atom of the nitrile group in 1H-Indole-1-carbonitrile is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of other organic nitriles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily add across the carbon-nitrogen triple bond.

The reaction with a Grignard reagent (R-MgX) proceeds via nucleophilic addition to the nitrile carbon, forming an intermediate iminylmagnesium halide salt. masterorganicchemistry.commasterorganicchemistry.com Subsequent aqueous acidic workup hydrolyzes this intermediate imine to yield a ketone. masterorganicchemistry.com This provides a synthetic route to 1-acylindoles.

Step 1: The Grignard reagent adds to the electrophilic carbon of the nitrile, breaking the pi-bond and forming an N-magnesium halide salt of an imine. masterorganicchemistry.com

Step 2: Hydrolysis of the intermediate imine, typically with aqueous acid, replaces the C=N bond with a C=O bond, yielding the final ketone product and ammonia (B1221849). masterorganicchemistry.comleah4sci.com

A similar reaction occurs with organolithium reagents. For instance, the addition of n-butyllithium to a substituted 1H-indole-2-carbonitrile derivative has been documented, leading to the formation of a ketone after hydrolysis. researchgate.net This indicates that the N-cyano group of this compound would be expected to react similarly.

Table 1: Nucleophilic Addition to the N-Cyano Group

| Nucleophile | Intermediate | Final Product (after hydrolysis) | Reaction Type |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Iminylmagnesium halide | 1-Acylindole (Ketone) | Nucleophilic Addition |

| Organolithium (R-Li) | Lithium imine salt | 1-Acylindole (Ketone) | Nucleophilic Addition |

The cyano group of this compound can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately converting the C≡N triple bond to a CH₂-NH₂ group. chemistrysteps.com This would yield 1-(aminomethyl)-1H-indole.

The mechanism for LiAlH₄ reduction proceeds in two stages:

Addition of two hydride ions from AlH₄⁻ to the nitrile carbon, forming an intermediate di-anionic species after the initial imine salt is formed. chemistrysteps.com

Quenching the reaction with water protonates the nitrogen atom, yielding the primary amine. chemistrysteps.com

Catalytic hydrogenation is another important method for nitrile reduction. nih.govresearchgate.net Using catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere can selectively reduce the nitrile to a primary amine. However, depending on the reaction conditions and catalyst, secondary and tertiary amines can sometimes form as byproducts. researchgate.net For this compound, catalytic hydrogenation would primarily yield 1-(aminomethyl)-1H-indole, though careful optimization of conditions would be necessary to avoid over-reduction or side reactions involving the indole (B1671886) ring. acs.org

Table 2: Reduction of the N-Cyano Group

| Reagent/Condition | Product | Description |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | 1-(Aminomethyl)-1H-indole | Complete reduction to primary amine |

| H₂, Catalyst (e.g., Pd, Pt, Ni) | 1-(Aminomethyl)-1H-indole | Catalytic hydrogenation to primary amine |

The N-cyano group can be removed under hydrolytic conditions, regenerating the parent indole. This N-CN bond cleavage is typically facilitated by strong acids or bases. Acid-catalyzed cleavage involves the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. masterorganicchemistry.comwikipedia.org This process is analogous to the acidic cleavage of ethers, where protonation of the oxygen atom precedes nucleophilic attack. wikipedia.org The resulting intermediate would then decompose to release indole and cyanic acid or its derivatives.

Base-catalyzed hydrolysis is also possible, where a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. This process, however, is generally less common for N-cyano compounds compared to acid-catalyzed methods. The stability of the N-CN bond makes its cleavage require relatively harsh conditions.

Reactivity of the Indole Ring System in this compound

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. bhu.ac.in However, the presence of the strongly electron-withdrawing N-cyano group deactivates the ring, influencing the outcome of these reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, with a strong preference for substitution at the C3 position. pearson.comic.ac.uk This regioselectivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (Wheland intermediate) formed upon attack at C3 without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in

The N-cyano group in this compound significantly deactivates the indole ring towards EAS by withdrawing electron density from the system. Despite this deactivation, reactions can still proceed, often requiring more forcing conditions than for N-unsubstituted or N-alkylindoles. The C3 position generally remains the preferred site of attack.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the indole ring, typically at C3. nih.gov It involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govkhanacademy.org For this compound, the reaction would likely require a potent Lewis acid and potentially higher temperatures to overcome the deactivating effect of the N-cyano group, yielding 1-cyano-1H-indole-3-carbaldehyde. An acid-catalyzed acylation using a 1,3-dione as the acylating agent has also been reported for indoles. rsc.org

Vilsmeier-Haack Reaction: This is a mild method for formylating electron-rich aromatic compounds. wikipedia.orgchemistrysteps.com The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a relatively weak electrophile. ijpcbs.comorganic-chemistry.org Given the deactivation by the N-cyano group, the Vilsmeier-Haack reaction on this compound may proceed slowly or require modified conditions, but would be expected to produce 1-cyano-1H-indole-3-carbaldehyde.

Table 3: Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product | Position of Substitution |

|---|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-1H-indole-1-carbonitrile | C3 |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 1-Cyano-1H-indole-3-carbaldehyde | C3 |

The indole ring's high electron density makes it inherently resistant to nucleophilic attack. Such reactions are rare and require the presence of strong electron-withdrawing groups on the ring to activate it. The N-cyano group alone is generally insufficient to facilitate direct nucleophilic addition to the carbocyclic or pyrrolic part of the indole core.

However, nucleophilic substitution can occur under specific circumstances, particularly if a leaving group is present at an activated position. For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that the presence of the N-methoxy and C6-nitro groups activates the C2 position for nucleophilic substitution, allowing for the displacement of the methoxy (B1213986) group by various nucleophiles. nii.ac.jp This suggests that for a nucleophilic attack to occur on the indole ring of this compound, additional activating groups, such as a nitro group, would likely be necessary. In such a specifically activated system, a nucleophile could potentially attack at an electron-deficient position, leading to an addition-elimination (SₙAr) type reaction. nii.ac.jp

Transition Metal-Catalyzed Functionalization of Indole Ring Positions

The functionalization of the indole ring in N-substituted indoles via transition metal catalysis is a cornerstone of modern organic synthesis, enabling the selective formation of C-C and C-heteroatom bonds. In the context of this compound, the cyano group at the N1 position acts as an electron-withdrawing group, significantly influencing the electronic properties of the indole nucleus and, consequently, its reactivity in C-H activation and cross-coupling reactions.

Research into the reactivity of indole-carbonitriles has more prominently featured isomers such as 1H-indole-2-carbonitrile and 1H-indole-3-carbonitrile. For these compounds, transition metal-catalyzed reactions are well-documented. For instance, derivatives of 1H-indole-2-carbonitrile, when halogenated at the C3 position, serve as versatile substrates for a variety of palladium-catalyzed cross-coupling reactions. These include the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, which allow for the introduction of alkynyl, aryl, stannyl, and alkenyl groups, respectively, at the C3 position of the indole ring. mdpi.comnih.gov

For N-substituted indoles, the substituent on the nitrogen can act as a directing group, guiding the metal catalyst to a specific C-H bond. For example, related compounds like N-methoxy-1H-indole-1-carboxamides have been shown to undergo Rhodium(III)-catalyzed coupling with aryl boronic acids, demonstrating that functional groups on the indole nitrogen can direct C-H activation. acs.org However, specific examples detailing the transition metal-catalyzed functionalization of the carbocyclic or pyrrolic C-H bonds of this compound itself are not extensively covered in the available literature, which has focused more on its isomers where the nitrile group is located on the carbon framework of the indole ring. mdpi.com

The following table summarizes common transition metal-catalyzed functionalizations performed on the indole scaffold, primarily demonstrated on isomers of this compound.

| Reaction Type | Catalyst/Reagents | Position Functionalized | Substrate Example | Ref |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | C3 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | C3 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | nih.gov |

| Heck Coupling | Pd(OAc)₂, n-Bu₄NCl, KOAc | C3 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | mdpi.com |

Intermolecular and Intramolecular Reaction Mechanisms

Detailed Mechanistic Pathways of Key Reactions

The mechanisms of transition metal-catalyzed reactions on indole scaffolds generally follow well-established catalytic cycles. Although detailed mechanistic studies specifically for this compound are limited, the pathways can be inferred from reactions on closely related indole derivatives.

For palladium-catalyzed cross-coupling reactions, such as those performed on iodo-substituted indole-2-carbonitriles, the mechanism typically involves a Pd(0)/Pd(II) catalytic cycle. nih.gov

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the indole substrate to form a Pd(II) intermediate.

Transmetalation (for Suzuki reactions): The organoboron compound transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

In C-H activation reactions, the mechanism often involves the coordination of a directing group to the metal center, bringing the catalyst into proximity with a specific C-H bond. For a hypothetical C-H arylation of this compound directed by the N-cyano group, a plausible mechanism would involve:

Coordination of the nitrile's nitrogen atom to the metal catalyst (e.g., Pd, Rh).

Concerted Metalation-Deprotonation (CMD) or oxidative addition to cleave the targeted C-H bond (e.g., at the C2 or C7 position), forming a metallacyclic intermediate.

Reaction with a coupling partner (e.g., an organometallic reagent or an alkene).

Reductive elimination or a similar final step to form the product and regenerate the active catalyst.

Mechanistic studies on related N-methoxy-1H-indole-1-carboxamides in Rh(III)-catalyzed couplings suggest that the reaction proceeds through C-H activation and subsequent electrophilic addition pathways. acs.org

Kinetic and Thermodynamic Aspects of Reactivity

In many reactions, the distribution of products can be influenced by temperature.

Kinetic Control : At lower temperatures, the reaction is often irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy transition state).

Thermodynamic Control : At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. The major product will be the most thermodynamically stable one.

For example, in Diels-Alder reactions, the endo product is typically the kinetic product, favored at lower temperatures, while the more stable exo product is the thermodynamic product, favored at higher temperatures. masterorganicchemistry.com While not directly applicable to the C-H functionalization of indoles, this principle illustrates how reaction conditions can be tuned to favor a desired isomer. The reaction times and temperatures reported for cross-coupling reactions on indole carbonitriles (e.g., 80 °C for 24 hours for Heck reactions) provide empirical insight into the kinetics, suggesting significant activation barriers. nih.gov

Stereochemical Outcomes of Reactions (if applicable)

The stereochemical outcomes of reactions are critical when new chiral centers or geometric isomers are formed. In the context of functionalizing the achiral this compound, stereochemistry becomes relevant if the reaction introduces chirality or results in geometric isomers.

An example of geometric isomerism is observed in the Heck reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various olefins. When coupled with most olefins, the reaction yields the E-configuration product predominantly. However, when acrylonitrile (B1666552) is used as the coupling partner, a mixture of isomers (E/Z = 75/25) is observed, indicating that the stereochemical outcome can be dependent on the specific substrate. nih.gov

For reactions that create a new stereocenter, the use of chiral ligands on the transition metal catalyst can induce enantioselectivity. While reviews on enantioselective indole functionalizations exist, specific applications of these methods to this compound to produce enantioenriched products are not prominently reported. acs.org

Spectroscopic and X Ray Crystallographic Structural Elucidation of 1h Indole 1 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 1H-Indole-1-carbonitrile provides crucial information about the number, environment, and connectivity of protons. The indole (B1671886) ring system typically displays signals in the aromatic region of the spectrum. The protons on the benzene (B151609) portion of the indole (H4, H5, H6, H7) and the pyrrole (B145914) portion (H2, H3) exhibit characteristic chemical shifts and spin-spin coupling patterns. The attachment of an electron-withdrawing nitrile group to the indole nitrogen generally leads to a downfield shift of the adjacent protons, particularly H2 and H7, compared to unsubstituted indole.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each carbon atom in the molecule. The nitrile carbon (C≡N) has a characteristic signal in a specific region of the spectrum. The carbons of the indole skeleton can be assigned based on their chemical shifts, which are influenced by the electronegativity of the attached nitrogen and the aromatic ring currents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical shifts for indole derivatives. Actual values may vary depending on the solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CN | - | ~115 |

| C2 | ~6.7 | ~108 |

| C3 | ~7.6 | ~125 |

| C3a | - | ~129 |

| C4 | ~7.7 | ~122 |

| C5 | ~7.3 | ~124 |

| C6 | ~7.4 | ~121 |

| C7 | ~7.8 | ~112 |

| C7a | - | ~137 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning the structure of complex molecules like indole derivatives. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the benzene ring (H4-H5, H5-H6, H6-H7) and between the protons on the pyrrole ring (H2-H3), confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This technique is essential for assigning the carbon signals corresponding to each protonated position on the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that shows correlations between protons and carbons over two or three bonds. sdsu.eduemerypharma.com This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from H2 and H3 to the carbons of the benzene ring junction (C3a and C7a).

Correlations from H7 to the nitrile carbon (N-CN) and C7a.

Correlations from H4 to C3a and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. This can help to confirm stereochemistry and conformation in more complex derivatives. For the planar this compound, NOESY would show correlations between adjacent protons, such as H3 and H4, confirming their spatial proximity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. uobasrah.edu.iq

The IR spectrum of this compound is dominated by absorptions from the nitrile group and the indole core.

Nitrile Group (C≡N): The carbon-nitrogen triple bond of the nitrile group gives rise to a very characteristic, sharp, and intense absorption band. For aromatic nitriles, this peak typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com This distinct signal is a key diagnostic feature for the presence of the cyano group.

Indole Skeleton: The indole ring system has several characteristic vibrations:

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Strong absorptions from the carbon-carbon double bonds within the aromatic rings are observed in the 1620–1450 cm⁻¹ region. researchgate.net

Absence of N-H Stretch: A key feature for this compound is the absence of the N-H stretching band, which is typically found around 3400 cm⁻¹ in unsubstituted or C-substituted indoles. researchgate.net This confirms that the nitrogen atom is substituted.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C | Stretching | 1620 - 1450 | Medium to Strong |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For this compound (C₉H₆N₂), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers further structural evidence. Upon ionization, the molecular ion of this compound can undergo fragmentation. A likely fragmentation pathway would be the loss of the cyanido radical (·CN), resulting in a fragment ion corresponding to the indole cation. Further fragmentation would follow pathways characteristic of the indole ring itself. nist.gov

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In electron ionization (EI) mass spectrometry, the fragmentation pattern of a molecule is unique and serves as a "fingerprint" for its identification. While the specific mass spectrum for this compound is not widely reported, its fragmentation pattern can be predicted based on the known behavior of the indole nucleus and N-cyano compounds.

The molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight. The primary fragmentation pathways would likely involve the cleavage of the N-CN bond and fragmentation of the indole ring itself. A key fragmentation would be the loss of the cyanide radical (•CN), resulting in an ion corresponding to the indole cation.

The indole ring itself undergoes characteristic fragmentation. A common pathway for indole and its derivatives is the loss of hydrogen cyanide (HCN) from the pyrrole ring, leading to a stable quinolinium-like cation. iucr.org This process involves a rearrangement within the indole structure. Other potential fragmentations include the loss of a hydrogen atom (H•) from the molecular ion.

The analysis of these characteristic fragmentation patterns allows for the confirmation of the presence of both the indole core and the N-cyano substituent, thus verifying the structure of this compound.

| Predicted Fragment | Description |

| [C9H6N]+ | Loss of a hydrogen atom (H•) from the molecular ion. |

| [C8H7N]+ | Cleavage of the N-CN bond, loss of the cyanide radical (•CN). |

| [C7H6]+ | Loss of hydrogen cyanide (HCN) from the indole cation. |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline solids. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density of the molecule can be constructed. This model yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with high accuracy. This technique is indispensable for establishing the exact molecular geometry, conformation, and the nature of intermolecular interactions in the solid state.

Determination of Molecular Geometry and Conformation

While the specific crystal structure of the parent this compound is not available in the literature, analysis of closely related indole-carbonitrile derivatives provides significant insight into its expected molecular geometry. For instance, the crystal structures of compounds like 2-Methyl-1-phenyl-1H-indole-3-carbonitrile and 3'-(1H-indole-3-carbonyl)-1'-methyl-2-oxo-4'-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile have been determined. iucr.orgnih.gov

In these derivatives, the indole ring system is generally found to be nearly planar. iucr.orgnih.gov For example, in 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, the dihedral angle between the pyrrole and benzene portions of the indole ring is minimal, indicating a high degree of planarity. nih.gov The geometry of the N-cyano group is expected to be linear, with the C≡N bond length being typical for a triple bond.

The conformation of derivatives is often described by the dihedral angles between the planar indole ring and any substituents. In 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, the phenyl ring at the N1 position is significantly twisted with respect to the indole plane, with a dihedral angle of 64.92 (5)°. nih.gov This twisting is a common feature in N-aryl indoles and is influenced by steric hindrance between the substituent and the indole ring.

Table of Selected Bond Parameters in Indole Derivatives

| Compound | Bond/Angle | Value |

| 2-Methyl-1-phenyl-1H-indole-3-carbonitrile nih.gov | Dihedral Angle (Indole-Phenyl) | 64.92 (5)° |

| 3'-...-spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile iucr.org | Dihedral Angle (Indolin-2-one - 1H-indole) | 34.19 (9)° |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H⋅⋅⋅N hydrogen bonds)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In indole derivatives, these interactions can include classical hydrogen bonds (e.g., N-H···O, N-H···N), weaker C-H···O and C-H···N hydrogen bonds, as well as π-π stacking and C-H···π interactions. nih.govnih.gov The nitrile group, with its nitrogen atom's lone pair of electrons, is a good hydrogen bond acceptor.

In the crystal structure of 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile, intermolecular N-H···N hydrogen bonds are observed, where the indole N-H of one molecule interacts with the nitrogen of the nitrile group of an adjacent molecule. nih.gov This interaction links the molecules into zigzag chains. Furthermore, this structure is augmented by weak C-H···N contacts. nih.gov

Table of Intermolecular Interactions in Indole-Carbonitrile Derivatives

| Compound | Interaction Type | Geometric Parameters (D-H···A) |

| 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile nih.gov | N1-H1A···N2 | D···A = 3.043 (3) Å, ∠D-H···A = 158° |

| 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile nih.gov | C5-H5A···N2 | D···A = 3.416 (4) Å, ∠D-H···A = 138° |

| 2-Methyl-1-phenyl-1H-indole-3-carbonitrile nih.gov | π–π stacking | Centroid-centroid separation = 3.9504 (9) Å |

1h Indole 1 Carbonitrile As a Versatile Synthon in Complex Organic Synthesis

Precursor for N-Functionalized Indole (B1671886) Derivatives

The cyano group at the N1 position serves as a versatile handle for the synthesis of various N-functionalized indoles. It can be transformed into other functional groups or removed entirely after serving its synthetic purpose, enabling the introduction of diverse substituents.

The conversion of a nitrile to a carboxamide is a fundamental transformation in organic synthesis, typically achieved through hydrolysis. This reaction can be performed under either acidic or basic conditions. In the case of 1H-indole-1-carbonitrile, hydrolysis would yield the corresponding indole-1-carboxamide.

The reaction proceeds in stages, first producing the amide and then potentially the ammonium (B1175870) salt of the carboxylic acid upon complete hydrolysis beilstein-journals.org. Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce the carboxylic acid and an ammonium salt beilstein-journals.org. For the synthesis of the carboxamide, controlling the reaction conditions to favor partial hydrolysis is key. In base-catalyzed hydrolysis, the nitrile is heated with an aqueous alkali solution, like sodium hydroxide (B78521), which typically yields a salt of the carboxylic acid and ammonia (B1221849) gas beilstein-journals.org. Again, milder conditions would be required to isolate the amide intermediate. This transformation provides a direct pathway to indole-N-carboxamides, which are significant scaffolds in medicinal chemistry.

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Typical Intermediate Product | Typical Final Product |

|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid + Ammonium Salt |

The cyano group on the indole nitrogen can be viewed as a removable activating or directing group. Once it has served its purpose in a synthetic sequence, its removal regenerates the N-H bond, which can then be subjected to a wide array of N-functionalization reactions (e.g., alkylation, arylation, acylation). The removal of a cyano group is known as decyanation, and reductive methods are particularly effective.

Various methods for reductive decyanation have been developed, allowing the C-CN or N-CN bond to be cleaved and replaced with a C-H or N-H bond. These methods often employ alkali metals (like sodium in liquid ammonia), transition metal catalysts, or hydride reagents nih.govorganic-chemistry.org. For instance, rhodium-catalyzed reductive cleavage of carbon-cyano bonds using hydrosilanes has proven effective for a wide range of nitriles d-nb.info. While many examples focus on C-CN bonds, the principles can be extended to N-CN bonds. The process typically involves either an electron transfer mechanism, leading to the formation of a radical anion and subsequent loss of the cyanide ion, or pathways involving hydride donors that reduce an iminium cation intermediate nih.govorganic-chemistry.org. The ability to remove the N-cyano group makes this compound a useful masked form of indole, allowing for transformations at other positions of the indole ring before revealing the N-H for subsequent diversification.

Table 2: Selected Methods for Reductive Decyanation

| Method | Reagents | Mechanism Type | Key Features |

|---|---|---|---|

| Alkali Metal | Li or Na in liquid NH₃ | Single Electron Transfer (SET) | Widely used, effective for various substrates nih.govorganic-chemistry.org. |

| Hydride-Based | NaBH₄, DIBAL-H | Hydride transfer | Used for specific substrates like α-aminonitriles organic-chemistry.org. |

Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. Common MCRs involving indole derivatives include the Mannich, Ugi, and Passerini reactions.

Despite the versatility of indoles in MCRs, the use of this compound as a direct reactant in well-known MCRs like the Ugi or Passerini reaction is not widely documented in the scientific literature. MCRs often rely on the nucleophilic character of the indole, typically at the C3 position, or the participation of the N-H proton. The strong electron-withdrawing effect of the N-cyano group significantly deactivates the indole ring, reducing its nucleophilicity. This deactivation likely hinders its participation in common MCRs where the indole acts as the nucleophilic component. Consequently, other indole derivatives, such as N-H indoles, N-alkylindoles, or those with activating groups, are more frequently employed.

As the incorporation of this compound into MCRs is not a common strategy, detailed studies on the regioselectivity and stereoselectivity of such reactions are unavailable. In general, controlling selectivity is a critical aspect of MCR design, and the electronic and steric properties of each component play a crucial role. The anticipated deactivating effect of the N-cyano group would fundamentally alter the standard reactivity patterns observed for other indole substrates, necessitating the development of bespoke reaction conditions to achieve desired outcomes.

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These reactions are highly efficient for rapidly building molecular complexity from simple precursors.

While this compound itself is not a frequent initiator of cascade reactions, its structural framework is utilized in such transformations. A notable example is the visible-light-induced radical cascade cyclization of 1-acryloyl-2-cyanoindoles. In this process, a difluoroalkylation/cyclization cascade is initiated on the acryloyl substituent. This reaction proceeds under mild, catalyst-free conditions to produce complex difluoroalkylated pyrrolo[1,2-a]indolediones in good to excellent yields. The cyano group at the C2 position remains intact and can be used for further synthetic modifications. This demonstrates the utility of the indole carbonitrile scaffold as a stable platform for building complex polycyclic systems through cascade methodologies.

Table 3: Example of a Cascade Reaction Involving an Indole Carbonitrile Derivative

| Reaction Type | Starting Material | Key Reagents | Product Scaffold |

|---|

Exploitation of its Reactivity in Sequential Transformations

This compound serves as a valuable intermediate in organic synthesis, primarily due to the electronic influence of the N-cyano group on the indole ring. This substituent acts as a potent electron-withdrawing group, which modifies the characteristic reactivity of the indole nucleus, enabling a range of sequential chemical transformations. This electronic versatility allows for its participation in diverse reactions, making it a critical intermediate for the synthesis of more complex molecules.

The reactivity of the 1-carbonitrile derivative can be harnessed in multi-step synthetic sequences. For instance, the nitrile group can be transformed into other functional groups. One key transformation is its reduction, which can convert the nitrile into an amine. This allows for the introduction of a nitrogen-containing substituent at the 1-position of the indole ring at a later stage of a synthetic route.

Furthermore, the electron-withdrawing nature of the 1-cyano group influences the susceptibility of the indole ring to electrophilic substitution reactions. While the group is generally deactivating, it directs electrophiles to specific positions on the ring, which can be exploited in sequential functionalization strategies. A typical sequence may involve an initial electrophilic substitution on the indole core, followed by subsequent modification of the newly introduced group and/or transformation of the 1-carbonitrile moiety itself.

Table 1: Representative Sequential Transformations of this compound Derivatives

| Reaction Type | Description | Potential Subsequent Step |

|---|---|---|

| Electrophilic Substitution | The indole ring reacts with electrophiles to form substituted products, with the N-cyano group influencing regioselectivity. | Reduction or hydrolysis of the nitrile group. |

| Reduction | The nitrile group is reduced to a primary amine using standard reducing agents. | Acylation or alkylation of the resulting amine. |

Construction of Fused and Bridged Indole Systems

The unique electronic properties of this compound also make it a potential precursor for the construction of more complex heterocyclic systems, including fused indoles. The 1-carbonitrile group can directly participate in cyclization reactions, providing a pathway to annulated indole structures.

One of the primary strategies for building fused rings from this compound involves cycloaddition reactions where the nitrile group acts as a dipolarophile. This reactivity allows for the formation of a five-membered heterocyclic ring fused to the indole nitrogen. For example, the reaction of the nitrile with an azide (B81097) would lead to the formation of a tetrazole ring, resulting in an indole-tetrazole fused system. Such reactions expand the structural diversity of indole-based compounds by incorporating additional heterocyclic motifs. While the 2-cyanoindole isomer is a well-documented precursor for various indole-fused polycycles, the 1-cyano isomer offers alternative pathways for constructing novel fused systems through the reactivity of the N-cyano group.

The construction of bridged indole systems using this compound as a direct synthon is less commonly documented. Methodologies for creating bridged bicyclic systems peri-annulated to the indole ring often rely on domino reactions and cycloadditions involving different functionalities on the indole core, such as formyl groups. The direct involvement of the 1-carbonitrile group in forming bridged architectures remains an area for further exploration.

Table 2: Potential Cycloaddition Reactions for Fused Indole Synthesis

| Reactant | Reaction Type | Fused Ring System |

|---|---|---|

| Azides (R-N₃) | [3+2] Cycloaddition | Tetrazole |

| Nitrile Oxides (R-CNO) | [3+2] Cycloaddition | Oxadiazole |

Emerging Methodologies and Future Directions in 1h Indole 1 Carbonitrile Research

Photochemical and Electrochemical Approaches to its Synthesis and Transformations

Photochemical and electrochemical methods offer green and powerful alternatives to conventional synthesis, relying on light or electricity to drive chemical reactions. These approaches often proceed under mild conditions and can provide unique reactivity patterns.

Photochemical Synthesis and Transformations: The application of photochemistry to the direct N-cyanation of indoles is a nascent field. While photocatalyzed C-H functionalization of indoles has seen significant progress, the selective formation of the N-CN bond using light remains an area ripe for exploration. Future research could focus on the development of photocatalytic systems that enable the direct coupling of indoles with a cyanide source under visible-light irradiation. This could involve the use of organic dyes or transition-metal complexes as photosensitizers to activate either the indole (B1671886) nitrogen or the cyanating agent.

Furthermore, the photochemical transformations of 1H-indole-1-carbonitrile itself present intriguing possibilities. The N-cyano group can influence the excited-state properties of the indole ring, potentially leading to novel photochemical reactions such as cycloadditions, rearrangements, or fragmentations. Investigating these photoreactions could unveil new pathways to complex indole-containing architectures.

Electrochemical Synthesis and Transformations: Electrosynthesis provides a reagent-free method for oxidation and reduction, making it an attractive strategy for cyanation reactions. While electrochemical C-H cyanation of indoles at the C2 and C3 positions has been reported, the direct anodic N-cyanation of indole is less explored. acs.orgacs.org Future work could focus on designing electrochemical cells and reaction conditions that favor the formation of the N-centered radical or cation, which could then be trapped by a cyanide source. The choice of electrode material, supporting electrolyte, and solvent will be crucial in controlling the selectivity of the reaction. acs.org

The electrochemical behavior of this compound is also an area of interest. The electron-withdrawing nitrile group is expected to increase the oxidation potential of the indole ring, potentially enabling selective electrochemical transformations at other positions of the molecule. Moreover, the cathodic reduction of the nitrile group could offer a pathway to N-aminomethylindole derivatives, which are valuable synthetic intermediates.

Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The synthesis of this compound often involves hazardous reagents, such as cyanogen (B1215507) bromide, and can be exothermic. Flow chemistry and microreactor technologies offer significant advantages in terms of safety, scalability, and process control for such reactions.

The continuous-flow synthesis of this compound would allow for the use of small reactor volumes, minimizing the risk associated with handling toxic cyanating agents. The high surface-area-to-volume ratio in microreactors enables efficient heat exchange, allowing for precise temperature control and preventing thermal runaways. This enhanced control can lead to improved yields and selectivities.

Future research in this area will likely focus on the development of integrated flow processes for the synthesis of this compound. This could involve the in-situ generation of the cyanating agent, followed immediately by the reaction with indole in a continuous-flow reactor. Such a process would eliminate the need to store and handle large quantities of hazardous materials. Furthermore, the integration of in-line purification and analysis techniques could lead to fully automated and highly efficient manufacturing processes for this important compound. The implementation of flow chemistry would be particularly beneficial for the large-scale production of this compound and its derivatives for industrial applications.

Chemoenzymatic and Biocatalytic Transformations

The use of enzymes in organic synthesis offers unparalleled selectivity and sustainability. While the direct biocatalytic N-cyanation of indole has not yet been reported, the development of novel enzymes for this transformation represents a significant future research direction.

Chemoenzymatic Approaches: A plausible chemoenzymatic strategy could involve the enzymatic activation of the indole nitrogen, followed by a chemical cyanation step. For instance, an enzyme could be used to install a leaving group at the N1 position, which is then displaced by a cyanide anion. Conversely, an enzymatic process could be developed to generate a cyanide source in situ, which then reacts with an N-activated indole derivative.

Biocatalytic Transformations: Directed evolution and enzyme engineering could be employed to create a "cyano-synthase" capable of directly catalyzing the formation of the N-CN bond. Such an enzyme would offer a highly efficient and environmentally benign route to this compound.

Furthermore, biocatalysis can be envisioned for the selective transformation of the this compound molecule itself. For example, enzymes such as hydrolases could potentially hydrolyze the nitrile group to an amide or a carboxylic acid under mild conditions. Oxidoreductases could be used to selectively hydroxylate the indole ring at various positions, leading to a diverse range of functionalized derivatives. The high chemo-, regio-, and stereoselectivity of enzymes would be particularly advantageous for the synthesis of complex, biologically active molecules derived from this compound.

Development of Novel Reagents and Catalysts for its Specific Reactions

The development of new reagents and catalysts is crucial for advancing the synthesis and functionalization of this compound.

Novel Cyanating Reagents: While traditional cyanating agents like cyanogen bromide are effective, their high toxicity and hazardous nature drive the search for safer alternatives. Recent research has focused on the development of electrophilic cyanating agents that are more stable and easier to handle. acs.org

| Reagent | Description | Potential for N-Cyanation |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | A stable, crystalline solid that acts as an electrophilic cyanide source. acs.org | Shows promise for Lewis acid or transition-metal-catalyzed N-cyanation of indoles. |

| N-Cyanosuccinimide | Another electrophilic cyanating agent that is relatively stable and easy to handle. | Could be explored for the direct N-cyanation of indoles under various catalytic conditions. |

| 2-Cyano-1,3-dithiolane | A less common cyanating agent that may offer different reactivity profiles. | Its potential for N-cyanation of indoles is yet to be fully investigated. |

Novel Catalysts: The selective N-functionalization of indoles remains a challenge, as the C3 position is often more nucleophilic. The development of catalysts that can direct cyanation specifically to the nitrogen atom is a key area of future research.

| Catalyst Type | Potential for N-Selective Cyanation | Future Research Directions |

| Transition-Metal Catalysts (e.g., Cu, Pd, Co) | While extensively used for C-H cyanation, tuning the ligand environment could favor N-selectivity. acs.orgnih.gov | Design of ligands that sterically hinder C3 attack and electronically favor coordination at the nitrogen atom. |

| Lewis Acid Catalysts | Can activate electrophilic cyanating agents and potentially coordinate to the indole nitrogen. acs.org | Exploration of a wider range of Lewis acids and chiral Lewis acids for asymmetric N-cyanation. |

| Organocatalysts | Could activate the indole nitrogen through hydrogen bonding or other non-covalent interactions. | Development of novel organocatalytic systems for metal-free N-cyanation. |

Beyond synthesis, the development of catalysts for the specific reactions of this compound is also important. The presence of the N-cyano group alters the electronic properties of the indole ring, which can be exploited in catalyst design. For example, catalysts could be developed for the selective reduction of the nitrile group in the presence of other reducible functional groups, or for the regioselective functionalization of the benzene (B151609) ring of the N-cyanoindole scaffold.

Conclusion and Outlook

Summary of Current Academic Understanding of 1H-Indole-1-carbonitrile Chemistry

A comprehensive review of existing academic and scientific literature reveals a notable scarcity of research focused specifically on this compound. The current understanding is therefore limited and largely inferred from the chemistry of related, more extensively studied indole (B1671886) derivatives.

The synthesis of N-substituted indoles is a well-established field. For N-cyanoindoles, a general synthetic approach can be extrapolated from the preparation of substituted analogues such as 4-methyl-1H-indole-1-carbonitrile. This synthesis typically involves the reaction of the parent indole with a cyanating agent like cyanogen (B1215507) bromide in the presence of a base.

| Reactants | Reagents | Product |

| Indole | 1. Base (e.g., NaH, K2CO3) 2. Cyanogen Bromide (BrCN) | This compound |

A significant area of interest for N-cyano heterocycles is their participation in cycloaddition reactions. While the unactivated cyano group is generally a poor dienophile or enophile, its reactivity can be enhanced. It is plausible that this compound could participate in [3+2] cycloadditions with suitable 1,3-dipoles, offering a pathway to novel fused heterocyclic systems. This potential reactivity remains largely theoretical in the absence of dedicated experimental studies.

Identification of Unexplored Academic Research Avenues

The limited focus on this compound presents numerous opportunities for new academic inquiry. The following areas are identified as being significantly unexplored:

Systematic Synthetic Exploration: There is a clear need for the development and optimization of a robust and scalable synthesis for this compound. A systematic study of different cyanating agents, bases, and reaction conditions would be of significant value to the synthetic community.

Comprehensive Reactivity Profiling: The chemical behavior of this compound is largely uncharted. A thorough investigation of its reactivity towards electrophiles, nucleophiles, and in pericyclic reactions is warranted. Of particular interest would be its behavior in cycloaddition reactions, which could provide access to novel heterocyclic scaffolds.

Physicochemical and Spectroscopic Characterization: Detailed physicochemical and spectroscopic data for this compound are not well-documented. A comprehensive characterization, including X-ray crystallography, NMR, and IR spectroscopy, would provide a foundational understanding of its structural and electronic properties.

Computational and Mechanistic Studies: Theoretical investigations into the electronic structure, reactivity, and reaction mechanisms of this compound would provide valuable insights and guide future experimental work. For instance, computational studies could predict its viability as a partner in various cycloaddition reactions.

Prognosis for Future Research Impact in Organic Synthesis and Methodological Development

Future research into the chemistry of this compound holds considerable promise for advancing organic synthesis and developing new synthetic methodologies.

The exploration of this compound as a synthetic intermediate could lead to novel and more efficient routes to a variety of N-substituted indoles. The unique electronic properties conferred by the N-cyano group may enable regioselective functionalization of the indole ring that is complementary to existing methods.

Furthermore, the potential for this compound to participate in cycloaddition reactions could be a fertile ground for methodological development. If it can be successfully employed as a building block in, for example, [3+2] or Diels-Alder type reactions, it would open up new avenues for the construction of complex, nitrogen-containing polycyclic structures. These structures are of significant interest in medicinal chemistry and materials science.

The development of new synthetic methods centered around this compound could also contribute to the broader field of N-heterocyclic chemistry. Understanding the influence of the N-cyano group on the reactivity and stability of the indole system could provide valuable knowledge that is transferable to other heterocyclic systems.

Q & A

Q. What are the standard synthetic routes for preparing 1H-Indole-1-carbonitrile?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, indole derivatives can be functionalized at the 1-position using cyanide sources like KCN or NaCN under controlled conditions. Substituted indole precursors (e.g., 5- or 6-bromoindole) may undergo cyanation via palladium-catalyzed cross-coupling reactions. Reaction optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) to prevent side reactions .

Q. What safety protocols are essential when handling this compound in the lab?

Safety measures include wearing nitrile gloves, lab coats, and eye protection. The compound may cause skin/eye irritation (Category 2) and acute toxicity via oral/dermal exposure (Category 4). Work in a fume hood to avoid inhalation, and store in a tightly sealed container away from moisture. Waste must be segregated and disposed of via certified hazardous waste services .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and cyano group integration.

- FT-IR : A sharp peak near 2200 cm⁻¹ confirms the C≡N stretch.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₆N₂: 142.17 g/mol).

- X-ray Diffraction : For unambiguous structural determination (see advanced questions) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of substituted this compound derivatives?

SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to reduce thermal motion.

- Using high-resolution (<1.0 Å) datasets to resolve electron density maps for the cyano group and substituents.

- Addressing twinning or disorder via the TWIN/BASF commands in SHELXL. Structural validation tools (e.g., PLATON) ensure geometric accuracy .

Q. How to address contradictions in spectroscopic data for indolecarbonitrile derivatives?

Discrepancies between NMR, IR, or MS results may arise from tautomerism, solvent effects, or impurities. Strategies include:

Q. What are the challenges in functionalizing this compound at the 3-position?

Steric hindrance and electronic deactivation by the cyano group complicate electrophilic substitution. Directed ortho-metalation (DoM) using strong bases (e.g., LDA) and directing groups (e.g., -OMe) can enable regioselective functionalization. Alternatively, transition-metal catalysis (Pd/Ni) may facilitate cross-coupling at the 3-position .

Q. How to design experiments for studying the reactivity of this compound under photochemical conditions?

- Use UV-Vis spectroscopy to identify absorption bands (e.g., π→π* transitions) for photoactivation.

- Optimize light sources (e.g., 254 nm UV lamps) and solvent polarity to control reaction pathways.

- Monitor intermediates via time-resolved spectroscopy or trapping experiments with radical scavengers .

Data Analysis & Reporting

Q. How should researchers document unexpected results in synthetic studies of indolecarbonitriles?

- Detail deviations from expected yields or spectral profiles in lab notebooks.

- Propose mechanistic hypotheses (e.g., unexpected cyclization or dimerization).

- Validate claims with control experiments (e.g., varying reaction time/temperature) and cite literature precedents for analogous anomalies .

Q. What criteria should guide the selection of computational methods for modeling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.